N-(furan-2-ylmethyl)-4-isopropoxy-N-(2-(thiophen-2-yl)ethyl)benzamide
Description
N-(furan-2-ylmethyl)-4-isopropoxy-N-(2-(thiophen-2-yl)ethyl)benzamide is a benzamide derivative featuring a substituted aromatic core with dual N-alkylation by furan-2-ylmethyl and 2-(thiophen-2-yl)ethyl groups, along with a 4-isopropoxy substituent. The compound’s structure integrates heterocyclic moieties (furan and thiophene), which are known to influence electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-propan-2-yloxy-N-(2-thiophen-2-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-16(2)25-18-9-7-17(8-10-18)21(23)22(15-19-5-3-13-24-19)12-11-20-6-4-14-26-20/h3-10,13-14,16H,11-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRBSBSTRFMLIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-isopropoxy-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-isopropoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Furan Group: The furan-2-ylmethyl group is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the benzamide.
Addition of the Thiophene Group: The thiophene-2-yl group is incorporated through a similar nucleophilic substitution reaction, using a thiophene-2-ylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-isopropoxy-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene groups can be oxidized under appropriate conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group may yield thiophene sulfoxide, while reduction of the benzamide core may produce the corresponding amine.
Scientific Research Applications
N-(furan-2-ylmethyl)-4-isopropoxy-N-(2-(thiophen-2-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound may be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The unique electronic properties of the furan and thiophene groups make this compound a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: The compound can be used in studies to understand its interactions with various enzymes and receptors, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-isopropoxy-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and thiophene groups may facilitate binding to these targets through π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects and Structural Analogues
Table 1: Key Structural Features and Substituent Comparisons
Key Observations :
- Thiophene, a bioisostere for phenyl, may improve metabolic stability over nitro groups (), which are prone to reduction .
- Electronic Effects : The 4-isopropoxy group (electron-donating) contrasts with electron-withdrawing substituents like nitro () or sulfonyl (), altering the benzamide’s electronic density and reactivity.
Spectral and Physicochemical Properties
- IR Spectroscopy : The target compound’s IR spectrum would show:
- NMR : Distinct signals for thiophene (δ 6.8–7.5 ppm) and furan (δ 6.3–7.4 ppm) protons, with isopropoxy methyl splits (δ 1.2–1.4 ppm) .
Biological Activity
N-(furan-2-ylmethyl)-4-isopropoxy-N-(2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound notable for its potential therapeutic applications. Its unique structure, which includes furan and thiophene moieties, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 355.5 g/mol. The compound features a furan ring, an isopropoxy group, and a thiophene ring, contributing to its biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C20H21NO3S |
| Molecular Weight | 355.5 g/mol |
| Structure | Structure |
Biological Activity Overview
Research indicates that compounds with similar structural characteristics exhibit a range of biological activities, including:
- Antimicrobial Activity : Many derivatives of benzamides have shown promising antibacterial and antifungal properties. The presence of the thiophene and furan rings may enhance these effects due to their electron-withdrawing nature.
- Anticancer Properties : Compounds featuring furan and thiophene rings have been investigated for their anticancer potential. For instance, studies have demonstrated that certain furan derivatives inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : Some studies suggest that derivatives containing furan and thiophene rings can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, similar compounds have been shown to inhibit tyrosinase, an enzyme crucial in melanin production.
- Receptor Interaction : It may interact with various receptors in the body, modulating signaling pathways that lead to therapeutic outcomes.
- Reactive Oxygen Species (ROS) Modulation : Compounds with similar structures often exhibit antioxidant properties, which can protect cells from oxidative stress.
Case Studies and Research Findings
Several studies have focused on the biological activities of related compounds:
- Antimicrobial Activity : A study demonstrated that benzamide derivatives exhibited significant antibacterial activity against various strains of bacteria, highlighting the potential of similar compounds in treating infections .
- Anticancer Research : A series of furan-based compounds were evaluated for their cytotoxic effects on cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells at micromolar concentrations .
- Anti-inflammatory Properties : Research has shown that certain thiophene derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
